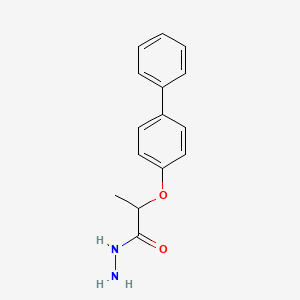
2-Bromo-1,3,2-benzodioxaborole
概述
描述
2-Bromo-1,3,2-benzodioxaborole, also known as B-Bromocatechol-borane, is an organoboron compound with the molecular formula C6H4BBrO2 and a molecular weight of 198.81 g/mol . This compound is characterized by a benzodioxaborole ring structure with a bromine atom attached to the boron atom. It is commonly used in organic synthesis and has various applications in scientific research.
作用机制
Action Environment
The action, efficacy, and stability of 2-Bromo-1,3,2-benzodioxaborole can be influenced by various environmental factors . For instance, the pH of the environment can affect the reactivity of boronic acids and their derivatives. Additionally, the presence of other molecules can influence the binding of these compounds to their targets.
生化分析
Biochemical Properties
2-Bromo-1,3,2-benzodioxaborole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme mechanisms and protein interactions . The compound’s boronic acid moiety allows it to bind to active sites of enzymes, potentially inhibiting or modulating their activity. For instance, this compound can interact with serine proteases, forming a stable complex that inhibits the enzyme’s activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and changes in cellular proliferation . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s boronic acid group allows it to form reversible covalent bonds with hydroxyl groups on enzymes and proteins, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression, as the compound can modulate transcription factors and other regulatory proteins . Furthermore, this compound can influence the activity of kinases and phosphatases, thereby affecting phosphorylation-dependent signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions (2-8°C), but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . The compound’s stability and activity can be influenced by factors such as temperature, pH, and the presence of other reactive species .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a certain dosage level is required to achieve a measurable biological effect . It is crucial to carefully control the dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound can inhibit enzymes such as aldose reductase and serine proteases, affecting metabolic flux and altering metabolite levels . Additionally, this compound can modulate the activity of enzymes involved in carbohydrate and lipid metabolism, leading to changes in energy production and storage .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Additionally, the compound can be targeted to the mitochondria, affecting mitochondrial function and energy production .
准备方法
Synthetic Routes and Reaction Conditions
2-Bromo-1,3,2-benzodioxaborole can be synthesized through the reaction of catechol with boron tribromide. The reaction typically involves the following steps:
- Dissolving catechol in an appropriate solvent such as dichloromethane.
- Adding boron tribromide dropwise to the solution while maintaining a low temperature.
- Allowing the reaction mixture to warm to room temperature and stirring for several hours.
- Purifying the product through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes using larger reaction vessels, automated addition of reagents, and continuous purification processes to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-Bromo-1,3,2-benzodioxaborole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The boron atom can participate in oxidation and reduction reactions, leading to the formation of different boron-containing compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and other reducing agents are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminobenzodioxaboroles, while oxidation reactions can produce boronic acids .
科学研究应用
2-Bromo-1,3,2-benzodioxaborole has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a building block for the synthesis of various organic compounds.
Medicinal Chemistry: It is investigated for its potential use in drug development, particularly as a boron-containing pharmacophore.
Materials Science: It is used in the development of new materials with unique properties, such as boron-containing polymers and catalysts.
相似化合物的比较
2-Bromo-1,3,2-benzodioxaborole can be compared with other similar compounds, such as:
Catecholborane: Similar structure but lacks the bromine atom.
Bis(catecholato)diboron: Contains two catecholato ligands coordinated to a boron-boron bond.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A boron-containing compound with a different ring structure.
The uniqueness of this compound lies in its bromine atom, which provides additional reactivity and versatility in chemical synthesis compared to its analogs .
属性
IUPAC Name |
2-bromo-1,3,2-benzodioxaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrO2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAILTPCYIYNOEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393570 | |
| Record name | 2-Bromo-1,3,2-benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51901-85-0 | |
| Record name | B-Bromocatecholborane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051901850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1,3,2-benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1,3,2-benzodioxaborole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | B-BROMOCATECHOLBORANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ20068KEZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Bromo-1,3,2-benzodioxaborole interact with ethers to achieve selective cleavage?
A1: While the exact mechanism of action is not detailed in the provided abstracts, [, ] this compound likely acts as a Lewis acid. The boron atom in the compound can accept an electron pair from the oxygen atom in the ether, forming a complex. This interaction weakens the carbon-oxygen bond in the ether, making it susceptible to cleavage. The selectivity likely arises from the steric hindrance and electronic properties of the specific ether and the reaction conditions employed.
Q2: What makes this compound particularly useful for synthesizing functionalized triphenylenes?
A2: The research highlights the effectiveness of this compound in selectively cleaving ether bonds in hexakis(pentyloxy)triphenylene. [] This selectivity is crucial for achieving mono-, di-, and tri-functionalized triphenylene derivatives. These derivatives are valuable precursors for creating processible triphenylene discotic dimers, oligomers, polymers, and networks, which have applications in material science and beyond. The mild reaction conditions employed with this compound likely contribute to its utility in this synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
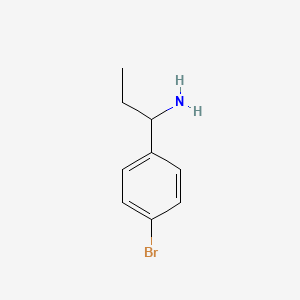
![Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate](/img/structure/B1335904.png)
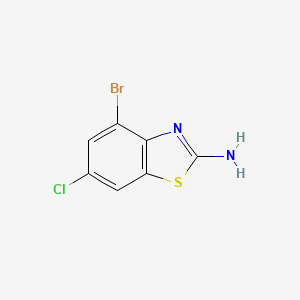
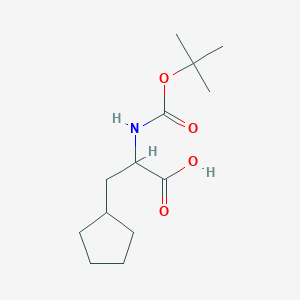
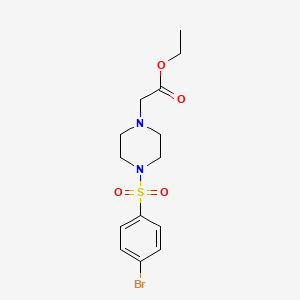
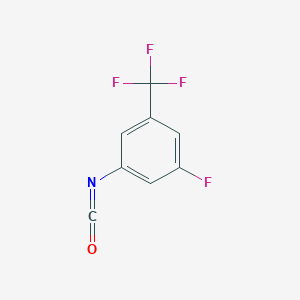


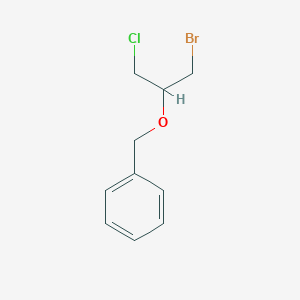

![3-[(4-fluorobenzoyl)amino]propanoic Acid](/img/structure/B1335934.png)
![5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335937.png)

